Spectroscopic Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole: A Multi-technique Approach to Structural Elucidation
Spectroscopic Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole: A Multi-technique Approach to Structural Elucidation
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide presents a comprehensive spectroscopic characterization of a key derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are indispensable for unambiguous structural verification and purity assessment. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting the rigorous process of chemical characterization in a drug discovery and development setting.
Molecular Structure and Analytical Strategy
The target molecule, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, combines an aliphatic cyclohexane ring with a brominated aromatic system through a stable 1,3,4-oxadiazole linker. This unique combination of saturated and unsaturated moieties necessitates a multi-faceted analytical approach for complete characterization.
Our strategy is as follows:
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NMR Spectroscopy (¹H and ¹³C): To map the proton and carbon framework of the molecule, confirming connectivity and the chemical environment of each atom.
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IR Spectroscopy: To identify the key functional groups and confirm the presence of the core oxadiazole and aromatic structures.
-
Mass Spectrometry: To determine the molecular weight with isotopic precision and to understand the molecule's fragmentation behavior, which further corroborates the proposed structure.
Caption: Molecular Structure of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns, we can assemble the molecular puzzle piece by piece.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.[3]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for chemical shift calibration.[3]
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to yield sharp singlets for each unique carbon atom, simplifying spectral interpretation.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2' (Aromatic) | ~8.15 | t (triplet) | 1H | J ≈ 1.8 Hz |
| H-6' (Aromatic) | ~7.95 | ddd (doublet of doublet of doublets) | 1H | J ≈ 7.8, 1.8, 1.0 Hz |
| H-5' (Aromatic) | ~7.70 | ddd (doublet of doublet of doublets) | 1H | J ≈ 8.0, 2.0, 1.0 Hz |
| H-4' (Aromatic) | ~7.40 | t (triplet) | 1H | J ≈ 8.0 Hz |
| H-1'' (Cyclohexyl α) | ~3.10 | tt (triplet of triplets) | 1H | J ≈ 11.5, 3.5 Hz |
| H-2'', 6'' (Cyclohexyl) | ~2.10-1.80 | m (multiplet) | 4H | - |
| H-3'', 4'', 5'' (Cyclohexyl) | ~1.75-1.25 | m (multiplet) | 6H | - |
Expert Interpretation:
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Aromatic Region (7.40-8.15 ppm): The four protons on the 3-bromophenyl ring are observed in the characteristic downfield aromatic region.[4] The meta-substitution pattern results in a complex but predictable set of splittings. The proton at the 2' position, being between the bromine and the oxadiazole ring, is expected to be a narrow triplet due to coupling with H-4' and H-6'. The remaining protons (H-4', H-5', H-6') will show more complex doublet and triplet patterns based on their ortho and meta couplings.[5][6][7]
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Aliphatic Region (1.25-3.10 ppm): The cyclohexyl protons appear as a series of broad, overlapping multiplets, which is typical for saturated ring systems due to complex spin-spin coupling and conformational averaging.[8][9] The most diagnostic signal is the alpha-proton (H-1''), which is directly attached to the carbon bonded to the oxadiazole ring. Its chemical shift is significantly downfield (~3.10 ppm) compared to other cyclohexyl protons because of the deshielding effect of the heteroaromatic ring.[10]
Caption: ¹H NMR assignments for the title compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon atom appearing as a distinct signal.
Table 2: Predicted ¹³C NMR Data for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (Oxadiazole) | ~169.5 |
| C-2 (Oxadiazole) | ~164.0 |
| C-1', C-2', C-4', C-5', C-6' (Aromatic) | ~135.0 - 125.0 |
| C-3' (Aromatic, C-Br) | ~123.0 |
| C-1'' (Cyclohexyl, α-C) | ~35.0 |
| C-2'', C-3'', C-4'', C-5'', C-6'' (Cyclohexyl) | ~30.0 - 25.0 |
Expert Interpretation:
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Heteroaromatic Carbons: The two carbons of the 1,3,4-oxadiazole ring are the most downfield signals in the spectrum (~164.0 and 169.5 ppm).[11][12] Their significant deshielding is a direct result of being bonded to highly electronegative nitrogen and oxygen atoms within an aromatic system.[13][14] The carbon (C-5) attached to the electron-donating cyclohexyl group is expected to be slightly more downfield than the carbon (C-2) attached to the phenyl ring.
-
Aromatic Carbons: The six carbons of the phenyl ring appear in the 123-135 ppm range. The carbon directly bonded to the bromine atom (C-3') is readily identifiable due to the characteristic electronic effect of the halogen.[12]
-
Aliphatic Carbons: The cyclohexyl carbons are found in the upfield region (25-35 ppm). The α-carbon (C-1''), deshielded by the adjacent oxadiazole ring, will be the most downfield of this group.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, providing a molecular "fingerprint."
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. ATR is chosen for its simplicity, speed, and minimal sample preparation requirements.
-
Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Aromatic (Ar-H) |
| 2930, 2855 | C-H Stretch | Aliphatic (Cyclohexyl) |
| ~1610, 1550 | C=N / C=C Stretch | Oxadiazole & Aromatic Ring |
| ~1475 | C-H Bend | Aliphatic (CH₂) |
| ~1070 | C-O-C Stretch | Oxadiazole Ring |
| Below 700 | C-Br Stretch | Aryl Halide |
Expert Interpretation:
The IR spectrum provides clear, confirmatory evidence for the key structural components:
-
The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations confirms the hybrid nature of the molecule.[16][17]
-
Strong absorptions in the 1500-1610 cm⁻¹ region are characteristic of the conjugated C=N and C=C bonds within the oxadiazole and phenyl rings.[11][18]
-
A distinct band around 1070 cm⁻¹ is indicative of the C-O-C stretching vibration within the five-membered oxadiazole heterocycle.[11][15]
-
The C-Br stretching frequency is expected in the low-wavenumber "fingerprint" region, typically below 700 cm⁻¹, and provides evidence for the bromophenyl moiety.[19]
Mass Spectrometry (MS)
MS is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is selected as the ionization technique. EI is a robust, high-energy method that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Instrumentation: A sample is introduced into a mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) or via a direct insertion probe.
-
Data Acquisition: The instrument scans a mass-to-charge (m/z) range, for instance, from 50 to 500 amu, to detect the parent ion and all resulting fragment ions.
Mass Spectrum Data and Interpretation
Molecular Weight: C₁₄H₁₅BrN₂O = 307.19 g/mol
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z (Mass/Charge) | Ion Identity | Significance |
| 306 / 308 | [C₁₄H₁₅BrN₂O]⁺˙ | Molecular Ion (M⁺˙, M+2) |
| 225 / 227 | [C₈H₅BrN₂O]⁺˙ | Loss of cyclohexyl radical (•C₆H₁₁) |
| 183 / 185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation |
| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Expert Interpretation:
-
The Isotopic Signature of Bromine: The most telling feature of the mass spectrum is the molecular ion region. Due to the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, the spectrum will exhibit two distinct molecular ion peaks at m/z 306 and m/z 308 with an approximate 1:1 intensity ratio.[20][21][22] This is an unambiguous confirmation of the presence of a single bromine atom in the molecule.
-
Dominant Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in a predictable manner. The most likely cleavage events include:
-
Alpha-Cleavage: Loss of the entire cyclohexyl group as a radical (mass = 83) is a highly probable pathway, leading to a stable heterocyclic fragment at m/z 225/227.
-
Formation of Acylium Ions: Cleavage can also lead to the formation of the highly stable bromobenzoyl cation at m/z 183/185.[23] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would produce the bromophenyl cation at m/z 155/157.
-
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